5-Bromo-2-hydroxy-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide
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Overview
Description
5-Bromo-2-hydroxy-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide is an organic compound with the molecular formula C18H12BrN3O5.
Preparation Methods
The synthesis of 5-Bromo-2-hydroxy-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and 5-(4-nitrophenyl)furan-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions .
Chemical Reactions Analysis
5-Bromo-2-hydroxy-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-Bromo-2-hydroxy-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, thereby affecting various biochemical pathways. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-hydroxy-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide include:
5-Bromo-2-hydroxybenzohydrazide: A precursor in the synthesis of the target compound.
5-(4-Nitrophenyl)furan-2-carbaldehyde: Another precursor used in the synthesis.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: A structurally related compound with different functional groups.
These compounds share similar structural features but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C18H12BrN3O5 |
---|---|
Molecular Weight |
430.2 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H12BrN3O5/c19-12-3-7-16(23)15(9-12)18(24)21-20-10-14-6-8-17(27-14)11-1-4-13(5-2-11)22(25)26/h1-10,23H,(H,21,24)/b20-10+ |
InChI Key |
ATHZXXDWESZYAD-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=C(C=CC(=C3)Br)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=C(C=CC(=C3)Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
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